Dimethyl succinate

Catalog No.
S594113
CAS No.
106-65-0
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl succinate

CAS Number

106-65-0

Product Name

Dimethyl succinate

IUPAC Name

dimethyl butanedioate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3

InChI Key

MUXOBHXGJLMRAB-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)OC

Solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)
0.17 M
1st ed, 5:831]
SOL IN 120 PARTS WATER, 35 PARTS ALC
Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether
slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils
1 mL in 1 mL 95% alcohol (in ethanol)

Synonyms

Dimethyl Ester Butanedioic Acid; Dimethyl Ester Succinic Acid; DBE 4; Dimethyl Butanedioate; Dimethyl Succinate; Methyl Succinate; NSC 52209 Rhodiasolv RDEP

Canonical SMILES

COC(=O)CCC(=O)OC

Biological Research:

  • Cellular signaling: Studies suggest DMSU might influence cellular signaling pathways involved in various biological processes, including cell proliferation, differentiation, and migration. Source: National Institutes of Health: )
  • Neuroprotection: Research indicates DMSU's potential neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Source: National Institutes of Health: ) However, further investigation is needed to understand its mechanisms and efficacy.

Pharmaceutical Research:

  • Drug delivery: DMSU's ability to penetrate biological membranes makes it a potential candidate for drug delivery systems, aiding the transport of therapeutic agents into cells. Source: ScienceDirect: )
  • Excipient: DMSU can potentially act as an excipient in pharmaceutical formulations, improving the solubility and bioavailability of drugs. Source: ScienceDirect: )

Material Science Research:

  • Polymer synthesis: DMSU can serve as a building block or solvent in the synthesis of various polymers with desired properties. Source: ScienceDirect:
  • Electrolyte development: Research explores the potential of DMSU for use in developing electrolytes for batteries and other electrochemical devices. Source: ScienceDirect:

Dimethyl succinate is a colorless liquid compound with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It is classified as a diester of succinic acid, consisting of two methyl groups attached to the carboxyl groups of succinic acid. This compound is known for its pleasant odor and is soluble in water at concentrations greater than or equal to 100 mg/mL at 23°C . Dimethyl succinate serves as an important building block in organic synthesis and is utilized in various industrial applications.

  • Flammability: DMS is flammable with a flash point of 74 °C [].
  • Toxicity: Limited data is available on the specific toxicity of DMS. However, it may cause irritation upon contact with skin and eyes due to its ester functionality [].
  • Precautions: Handle with care, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling.
, primarily due to its ester functional groups. Key reactions include:

  • Esterification: Dimethyl succinate can be synthesized through the esterification of succinic acid with methanol, often catalyzed by acid catalysts .
  • Hydrogenation: It can undergo hydrogenation to form other compounds, such as γ-butyrolactone, when subjected to specific conditions using metal catalysts .
  • Reactivity with Acids: The compound reacts with strong acids, liberating heat and forming methanol and succinic acid as byproducts .

Several methods exist for synthesizing dimethyl succinate:

  • Esterification of Succinic Acid: This conventional method involves reacting succinic acid with methanol in the presence of an acid catalyst.
  • One-Pot Synthesis from D-Fructose: Recent advancements have introduced a one-pot synthesis method using d-fructose and Amberlyst-70 catalyst under metal-free conditions, enhancing sustainability .
  • Catalytic Hydrogenation of Dimethyl Maleate: Another efficient route involves the hydrogenation of dimethyl maleate, which is derived from maleic anhydride and methanol .

Dimethyl succinate has diverse applications across various industries:

  • Solvent: It is used as a solvent in paints, coatings, and adhesives due to its favorable properties.
  • Plasticizers: The compound serves as a plasticizer in polymer formulations, improving flexibility and durability.
  • Intermediate in Synthesis: Dimethyl succinate acts as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Flavoring Agent: It is employed in the food industry as a flavoring agent due to its pleasant aroma.

Interaction studies involving dimethyl succinate focus on its reactivity with other chemicals. For instance:

  • Reactivity with Strong Oxidizing Agents: The compound may react vigorously with strong oxidizing agents, leading to exothermic reactions that could pose safety hazards .
  • Compatibility with Caustic Solutions: It generates heat upon interaction with caustic solutions, which requires careful handling during industrial processes.

Dimethyl succinate shares structural similarities with several compounds within the ester family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl maleateC₆H₈O₄Precursor to dimethyl succinate; less stable
Diethyl succinateC₈H₁₄O₄Ethyl esters generally have lower boiling points
Methyl succinateC₆H₁₀O₄A monoester variant; different physical properties
Butyl succinateC₁₀H₁₈O₄Higher molecular weight; different solvent properties

Uniqueness of Dimethyl Succinate

Dimethyl succinate stands out due to its balance of volatility and stability, making it suitable for applications requiring both solvent properties and chemical reactivity. Its synthesis from renewable resources also highlights its potential in sustainable chemistry compared to other similar compounds that may rely on non-renewable feedstocks.

Physical Description

Dimethyl succinate is a colorless liquid. (USCG, 1999)
Liquid
colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour
Colorless liquid.

Color/Form

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD

XLogP3

0.4

Boiling Point

385.5 °F at 760 mm Hg (NTP, 1992)
196.4 °C
195.3 °C @ 760 MM HG
385.5°F

Flash Point

185 °F (NTP, 1992)
185°F

Density

1.117 (USCG, 1999)
d184 1.12
1.1202 @ 18 °C/4 °C
1.114-1.118
1.117

LogP

0.35 (LogP)
0.35
Log Kow = 0.35

Odor

PLEASANT, ETHEREAL, WINEY ODOR

Melting Point

67.1 °F (NTP, 1992)
19.0 °C
Mp 19 °
19.5 °C
19°C
67.1°F

UNII

914I2127JR

GHS Hazard Statements

Aggregated GHS information provided by 1138 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 728 of 1138 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 410 of 1138 companies with hazard statement code(s):;
H319 (94.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Dibasic esters are a solvent mixture of dimethyl adipate; dimethyl glutarate, and dimethyl succinate used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that dibasic ester induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if dibasic ester toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM dimethyl adipate, dimethyl glutarate, or dimethyl succinate, dibasic ester caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. dibasic ester-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that dibasic ester are weak nasal toxicants under the conditions of this system. It was further demonstrated that dibasic ester toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure.
Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters.

Vapor Pressure

0.3 mm Hg at 68 °F (NTP, 1992)
0.41 mmHg
0.3 mmHg at 68°F

Pictograms

Irritant

Irritant

Other CAS

106-65-0

Wikipedia

Dimethyl succinate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

Methods of Manufacturing

BY DIRECT ESTERIFICATION OF THE ACID WITH THE ALC IN BENZENE SOLN AT THE BOIL IN THE PRESENCE OF CONCENTRATED SULFURIC ACID.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Fabricated metal product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Butanedioic acid, 1,4-dimethyl ester: ACTIVE
NON-ALCOHOLIC BEVERAGES 1.0-100 PPM; ICE CREAM, ICES, ETC 5.0 PPM; CANDY 15 PPM; BAKED GOODS 15 PPM; CHEWING GUM 5.0 PPM.
FEMA NUMBER 2396

Dates

Modify: 2023-08-15

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